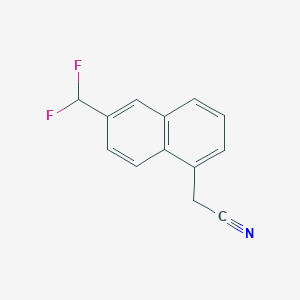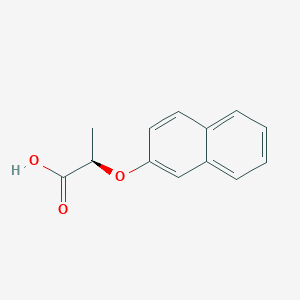
2-(Difluoromethyl)naphthalene-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetonitrilo-2-(difluorometil)naftaleno es un compuesto químico con la fórmula molecular C12H8F2N. Es un derivado del naftaleno, un hidrocarburo aromático policíclico, y contiene grupos funcionales tanto difluorometil como acetonitrilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Acetonitrilo-2-(difluorometil)naftaleno típicamente involucra la introducción del grupo difluorometil en un derivado de naftaleno. Un método común es la difluorometilación del 5-acetonitrilo naftaleno usando agentes difluorometilantes como precursores de difluorocarbeno. Las condiciones de reacción a menudo incluyen el uso de una base y un solvente adecuado para facilitar la formación del grupo difluorometil .
Métodos de Producción Industrial
La producción industrial de 5-Acetonitrilo-2-(difluorometil)naftaleno puede involucrar procesos de difluorometilación a gran escala usando sistemas catalíticos avanzados. Estos procesos están diseñados para optimizar el rendimiento y la pureza mientras se minimiza el uso de reactivos peligrosos. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad de la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Acetonitrilo-2-(difluorometil)naftaleno puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de naftaleno correspondientes con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias u otras formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el gas hidrógeno (H2) en presencia de un catalizador se utilizan a menudo.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir aminas primarias. Las reacciones de sustitución pueden dar como resultado una variedad de derivados funcionalizados de naftaleno .
Aplicaciones Científicas De Investigación
5-Acetonitrilo-2-(difluorometil)naftaleno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos, particularmente en la comprensión de las interacciones de los compuestos fluorados con las moléculas biológicas.
Mecanismo De Acción
El mecanismo de acción de 5-Acetonitrilo-2-(difluorometil)naftaleno implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo difluorometil puede mejorar la lipofilia y la estabilidad metabólica del compuesto, convirtiéndolo en una parte valiosa en el diseño de fármacos. El grupo nitrilo puede participar en varias reacciones químicas, permitiendo que el compuesto interactúe con diferentes vías biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
2-(Difluorometil)naftaleno: Carece del grupo acetonitrilo pero comparte la parte difluorometil.
5-Acetonitrilo naftaleno: Contiene el grupo acetonitrilo pero carece de la parte difluorometil.
5-Acetonitrilo-2-(trifluorometil)naftaleno: Contiene un grupo trifluorometil en lugar de un grupo difluorometil.
Unicidad
5-Acetonitrilo-2-(difluorometil)naftaleno es único debido a la presencia de grupos tanto difluorometil como acetonitrilo, que confieren propiedades químicas distintas. El grupo difluorometil mejora la lipofilia y la estabilidad metabólica, mientras que el grupo acetonitrilo proporciona un sitio reactivo para modificaciones químicas adicionales .
Propiedades
Fórmula molecular |
C13H9F2N |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |
Clave InChI |
LTWHMIOCDUUVET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)








![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)


![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)

